molecular formula C11H18N2O2S B1315751 N-(5-Aminopentyl)benzenesulfonamide CAS No. 58885-30-6

N-(5-Aminopentyl)benzenesulfonamide

Cat. No. B1315751
CAS RN: 58885-30-6
M. Wt: 242.34 g/mol
InChI Key: SZIRVKYLVAFWKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including N-(5-Aminopentyl)benzenesulfonamide, has been described in several studies . The synthesis process typically involves the use of traditional medicinal chemistry principles and the creation of new aryl thiazolone–benzenesulfonamides .


Molecular Structure Analysis

The molecular structure of N-(5-Aminopentyl)benzenesulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The structure is relatively unreactive .


Chemical Reactions Analysis

Benzenesulfonamide derivatives, including N-(5-Aminopentyl)benzenesulfonamide, have been evaluated for their anti-proliferative activity against various cancer cell lines . The compounds showed significant inhibitory effects, with high selectivity against certain breast cancer cell lines .

Scientific Research Applications

Beta3 Adrenergic Receptor Agonist

N-(5-Aminopentyl)benzenesulfonamide derivatives show potential as beta3 adrenergic receptor agonists. For example, 5-n-Pentyl oxadiazole substituted benzenesulfonamide exhibits high oral bioavailability and is among the most orally bioavailable beta3 adrenergic receptor agonists reported (Feng et al., 2000).

Photodynamic Therapy for Cancer

Derivatives of N-(5-Aminopentyl)benzenesulfonamide, such as zinc phthalocyanine with substituted benzenesulfonamide groups, have shown high singlet oxygen quantum yield. These properties make them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Synthesis of Complex Molecules

The direct synthesis of amino-(N-alkyl)benzenesulfonamides via N-alkylation of aminobenzenesulfonamides with alcohols has been demonstrated. This research aids in understanding the recognition of different types of amino groups in complex molecule synthesis (Lu et al., 2015).

Inhibitors of Carbonic Anhydrase

N-substituted benzenesulfonamides, including N-(5-Aminopentyl)benzenesulfonamide derivatives, have been investigated as carbonic anhydrase inhibitors (CAIs). This study provides insights into their mechanism of inhibition, making them relevant in various therapeutic applications (Di Fiore et al., 2011).

Anticancer Properties

Some N-(5-Aminopentyl)benzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated potent anticancer activity against various human tumor cell lines (Żołnowska et al., 2018).

Pharmacologically Active Polymers

The synthesis of pharmacologically active polymers using N-(5-Aminopentyl)benzenesulfonamide derivatives has shown promise. These polymers display antimicrobial properties and could have significant implications in pharmaceutical applications (Thamizharasi et al., 2002).

Future Directions

The future directions for research on N-(5-Aminopentyl)benzenesulfonamide and similar compounds are likely to focus on their potential applications in the treatment of various diseases, particularly cancer . Further studies are needed to fully understand their mechanisms of action and to evaluate their safety and efficacy in clinical settings .

properties

IUPAC Name

N-(5-aminopentyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c12-9-5-2-6-10-13-16(14,15)11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIRVKYLVAFWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557227
Record name N-(5-Aminopentyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Aminopentyl)benzenesulfonamide

CAS RN

58885-30-6
Record name N-(5-Aminopentyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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